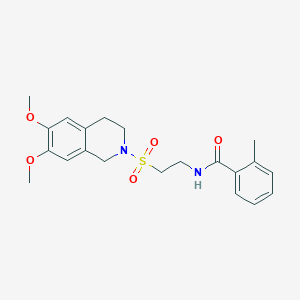
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. Known for its intricate molecular structure, this compound is studied for its potential in medicinal chemistry, particularly due to its structural similarities to other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. The process may start with the formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core through a Pictet-Spengler reaction, followed by the introduction of the sulfonyl and ethyl groups. The final step generally involves the coupling of this intermediate with 2-methylbenzoic acid under specific conditions such as the presence of a coupling agent like EDCI or DCC and a base like triethylamine in an aprotic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound, if scaled, would likely require optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and flow chemistry techniques to enhance the efficiency of each step, minimizing reaction times and improving scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide can undergo various types of reactions:
Oxidation: The aromatic rings may be susceptible to oxidation under strong oxidative conditions.
Reduction: The compound might be reduced at the amide or sulfonyl group under appropriate conditions.
Substitution: The methoxy groups can participate in electrophilic substitution reactions, while the sulfonyl group could be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidants like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminium hydride.
Substitution: Electrophiles like halogenating agents for the methoxy groups, or nucleophiles for the sulfonyl group.
Major Products Formed
Oxidation: Introduction of hydroxyl groups or carboxylation of aromatic rings.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of halogenated or otherwise functionalized aromatic rings.
Applications De Recherche Scientifique
This compound finds applications in:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting certain enzymes or interacting with proteins.
Medicine: Investigated for its potential therapeutic properties, possibly targeting specific pathways in disease models.
Industry: Potential use as a precursor in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The exact mechanism by which N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylbenzamide exerts its effects is not fully understood. its structure suggests it may interact with biological targets through:
Molecular Targets: Likely to bind with specific enzymes or receptors, possibly through hydrogen bonding or hydrophobic interactions.
Pathways Involved: Might influence signal transduction pathways, particularly those involving sulfur-containing compounds.
Comparaison Avec Des Composés Similaires
N-(2-(isoquinolin-2-ylsulfonyl)ethyl)-2-methylbenzamide.
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-benzamide.
Other dimethoxyisoquinolines with varying side chains.
Uniqueness: The presence of both dimethoxy groups and a sulfonyl-ethyl linkage makes it particularly interesting for exploring novel interactions in chemical and biological systems.
Exploring this compound in detail reveals its potential across multiple scientific domains. What intrigued you about this compound?
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-6-4-5-7-18(15)21(24)22-9-11-29(25,26)23-10-8-16-12-19(27-2)20(28-3)13-17(16)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQQNGCZLDUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-CHLOROPHENYL)-4-[5-(4-FLUOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE](/img/structure/B2844476.png)


![2-benzamido-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2844481.png)



![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)
![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)
![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)
![2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2844493.png)
![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)
![1-(3-CHLOROPHENYL)-4-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE](/img/structure/B2844496.png)
![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)
